molecular formula C15H15BrO3 B14289860 Benzoic acid;[2-(bromomethyl)phenyl]methanol CAS No. 113187-89-6

Benzoic acid;[2-(bromomethyl)phenyl]methanol

Cat. No.: B14289860
CAS No.: 113187-89-6
M. Wt: 323.18 g/mol
InChI Key: CCZZGZUPUXHEPI-UHFFFAOYSA-N
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Description

Benzoic acid;[2-(bromomethyl)phenyl]methanol is an organic compound that combines the structural features of benzoic acid and bromomethyl phenyl methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;[2-(bromomethyl)phenyl]methanol typically involves the bromination of toluene derivatives followed by oxidation. One common method is the bromination of benzyl alcohol to form benzyl bromide, which is then oxidized to produce the desired compound. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as carbon tetrachloride or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. Catalysts such as manganese or cobalt naphthenate can be employed to enhance the reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;[2-(bromomethyl)phenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoic acids, benzyl alcohols, and other aromatic compounds .

Scientific Research Applications

Benzoic acid;[2-(bromomethyl)phenyl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid;[2-(bromomethyl)phenyl]methanol involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. This reactivity makes it useful in modifying biological molecules and studying their functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid;[2-(bromomethyl)phenyl]methanol is unique due to the presence of both a bromomethyl group and a benzoic acid moiety.

Properties

CAS No.

113187-89-6

Molecular Formula

C15H15BrO3

Molecular Weight

323.18 g/mol

IUPAC Name

benzoic acid;[2-(bromomethyl)phenyl]methanol

InChI

InChI=1S/C8H9BrO.C7H6O2/c9-5-7-3-1-2-4-8(7)6-10;8-7(9)6-4-2-1-3-5-6/h1-4,10H,5-6H2;1-5H,(H,8,9)

InChI Key

CCZZGZUPUXHEPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.C1=CC=C(C(=C1)CO)CBr

Origin of Product

United States

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